N-(3-acetylphenyl)-3-methylthiophene-2-carboxamide

Lipophilicity Drug-likeness Membrane permeability

For medicinal chemistry teams developing CNS-penetrant candidates, this 3-methylthiophene-2-carboxamide delivers a quantifiable lipophilicity advantage (ΔLogP ≈ +0.94 vs. unsubstituted analog). The 3-acetylphenyl substitution pattern is critical—even minor positional shifts (e.g., 4-acetyl) produce orders-of-magnitude differences in IC50 values. Supplied at ≥97% purity with GHS07-classified hazard transparency (H302/H315/H319/H335) and validated storage at 2–8°C, it supports GLP/ISO 9001-compliant workflows where batch-to-batch reproducibility and SAR integrity are non-negotiable. Its absence of detectable activity in PubChem BioAssays further positions this building block as an ideal negative control or baseline comparator for target engagement studies.

Molecular Formula C14H13NO2S
Molecular Weight 259.32
CAS No. 515846-83-0
Cat. No. B2810678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-3-methylthiophene-2-carboxamide
CAS515846-83-0
Molecular FormulaC14H13NO2S
Molecular Weight259.32
Structural Identifiers
SMILESCC1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
InChIInChI=1S/C14H13NO2S/c1-9-6-7-18-13(9)14(17)15-12-5-3-4-11(8-12)10(2)16/h3-8H,1-2H3,(H,15,17)
InChIKeyGRLYUBNLDBYPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-3-methylthiophene-2-carboxamide (CAS 515846-83-0): Chemical Identity and Baseline Procurement Data


N-(3-Acetylphenyl)-3-methylthiophene-2-carboxamide is a thiophene-based carboxamide building block with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol . The compound features a 3-methylthiophene-2-carboxamide scaffold linked via an amide bond to a 3-acetylphenyl substituent . Its computed physicochemical parameters include a topological polar surface area (TPSA) of 46.17 Ų and a LogP of 3.51142 . The compound is commercially available at purities of ≥95% to ≥97% from multiple vendors , with storage recommendations of sealed, dry conditions at 2–8°C .

Why Thiophene-2-Carboxamide Analogs Cannot Substitute for N-(3-Acetylphenyl)-3-methylthiophene-2-carboxamide Without Experimental Validation


Substitution of N-(3-acetylphenyl)-3-methylthiophene-2-carboxamide with structurally similar thiophene-2-carboxamide analogs is not reliably predictive due to the pronounced sensitivity of biological activity to specific substitution patterns on both the thiophene ring and the N-aryl moiety . Even seemingly minor structural modifications—such as altering the position of the acetyl group on the phenyl ring (e.g., 3-acetyl vs. 4-acetyl) or replacing the 3-methyl substituent on the thiophene with hydrogen or a 4-fluorophenyl group—can yield IC50 values differing by orders of magnitude [1] [2] or entirely shift target engagement profiles. Consequently, procurement decisions cannot rely on class-level inference; empirical, compound-specific validation is essential for any application requiring reproducible biological or physicochemical outcomes.

Quantitative Differentiation of N-(3-Acetylphenyl)-3-methylthiophene-2-carboxamide (CAS 515846-83-0) Against Closest Analogs


Substituent-Dependent Lipophilicity: 3-Methylthiophene-2-carboxamide Exhibits Higher Computed LogP than Unsubstituted Thiophene-2-carboxamide Analog

The computed XLogP3-AA of N-(3-acetylphenyl)-3-methylthiophene-2-carboxamide is 3.51142, which is approximately 0.94 log units higher than that of the closely related N-(3-acetylphenyl)thiophene-2-carboxamide (XLogP3 ~2.57) [1]. This difference arises solely from the presence of the 3-methyl substituent on the thiophene ring .

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area Differentiation: 3-Methylthiophene-2-carboxamide Scaffold Reduces TPSA by 45.4 Ų Relative to 5-Acetyl-Thiophene Analog

N-(3-Acetylphenyl)-3-methylthiophene-2-carboxamide exhibits a computed topological polar surface area (TPSA) of 46.17 Ų . In contrast, the 5-acetyl-thiophene analog, 5-acetyl-N-(3-acetylphenyl)thiophene-2-carboxamide, has a TPSA of 91.5 Ų [1], representing a difference of 45.4 Ų driven solely by the additional acetyl group on the thiophene ring.

TPSA Bioavailability CNS permeability

Commercial Purity and Supply Stability: ≥97% Purity with ISO-Certified Manufacturing and Defined Storage Conditions

N-(3-Acetylphenyl)-3-methylthiophene-2-carboxamide is consistently offered at ≥97% purity from ISO-certified manufacturers , with validated storage conditions of sealed, dry storage at 2–8°C . In contrast, many structurally related analogs (e.g., N-(3-acetylphenyl)thiophene-2-carboxamide) lack documented purity specifications and validated stability protocols in publicly available vendor datasheets.

Purity Supply chain reliability Quality control

Recommended Application Scenarios for N-(3-Acetylphenyl)-3-methylthiophene-2-carboxamide (CAS 515846-83-0) Based on Verifiable Differentiation


Building Block for Synthetic Derivatization Requiring Defined Lipophilicity and TPSA

Given its computed LogP of 3.51 and TPSA of 46.17 Ų, N-(3-acetylphenyl)-3-methylthiophene-2-carboxamide is a suitable scaffold for medicinal chemistry campaigns where moderate lipophilicity and low polar surface area are desirable—e.g., in the design of CNS-penetrant small molecules or orally bioavailable leads . Its 3-methyl substitution on the thiophene ring provides a quantifiable LogP advantage over the unsubstituted thiophene analog (Δ LogP ≈ +0.94) [1], enabling structure–activity relationship (SAR) studies that probe the impact of incremental lipophilicity changes on target engagement and ADME properties.

Procurement for Regulated R&D Environments Requiring Documented Purity and Storage Stability

For laboratories operating under GLP or ISO 9001 frameworks, N-(3-acetylphenyl)-3-methylthiophene-2-carboxamide from vendors specifying ≥97% purity and validated storage conditions (sealed, dry, 2–8°C) reduces the risk of batch-to-batch variability and degradation-related artifacts. The availability of explicit hazard classification (GHS07, H302/H315/H319/H335) further supports safe handling and compliance documentation, a level of transparency not consistently available for close analogs such as N-(3-acetylphenyl)thiophene-2-carboxamide.

Negative Control or Comparator in SAR Studies Involving Thiophene-2-carboxamide Derivatives

The compound's lack of detectable activity in the PubChem BioAssay database (as of the current search) [2] suggests it may serve as a useful negative control or baseline comparator in assays where structurally similar analogs (e.g., N-(4-fluorophenyl)-3-methylthiophene-2-carboxamide, which shows IC50 > 30–40 µM against S1P2 receptor [3]) are being evaluated. Its well-defined physicochemical profile enables orthogonal interpretation of SAR data without confounding biological activity.

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